Cas no 538321-84-5 ({3-(tert-butoxy)methylphenyl}methanamine)

{3-(tert-butoxy)methylphenyl}methanamine 化学的及び物理的性質
名前と識別子
-
- {3-[(tert-butoxy)methyl]phenyl}methanamine
- 1-(3-{[(2-Methyl-2-propanyl)oxy]methyl}phenyl)methanamine
- Benzenemethanamine, 3-[(1,1-dimethylethoxy)methyl]-
- {3-(tert-butoxy)methylphenyl}methanamine
-
{3-(tert-butoxy)methylphenyl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64694-0.25g |
{3-[(tert-butoxy)methyl]phenyl}methanamine |
538321-84-5 | 93.0% | 0.25g |
$347.0 | 2025-02-20 | |
TRC | B814335-50mg |
{3-[(tert-butoxy)methyl]phenyl}methanamine |
538321-84-5 | 50mg |
$ 70.00 | 2022-06-06 | ||
TRC | B814335-25mg |
{3-[(tert-butoxy)methyl]phenyl}methanamine |
538321-84-5 | 25mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-64694-10.0g |
{3-[(tert-butoxy)methyl]phenyl}methanamine |
538321-84-5 | 93.0% | 10.0g |
$3007.0 | 2025-02-20 | |
Enamine | EN300-64694-1.0g |
{3-[(tert-butoxy)methyl]phenyl}methanamine |
538321-84-5 | 93.0% | 1.0g |
$699.0 | 2025-02-20 | |
Aaron | AR01AA17-5g |
{3-[(tert-butoxy)methyl]phenyl}methanamine |
538321-84-5 | 94% | 5g |
$1274.00 | 2023-12-14 | |
A2B Chem LLC | AV58079-100mg |
{3-[(tert-butoxy)methyl]phenyl}methanamine |
538321-84-5 | 94% | 100mg |
$289.00 | 2024-04-19 | |
A2B Chem LLC | AV58079-500mg |
{3-[(tert-butoxy)methyl]phenyl}methanamine |
538321-84-5 | 94% | 500mg |
$610.00 | 2024-04-19 | |
A2B Chem LLC | AV58079-1g |
{3-[(tert-butoxy)methyl]phenyl}methanamine |
538321-84-5 | 94% | 1g |
$771.00 | 2024-04-19 | |
1PlusChem | 1P01A9SV-2.5g |
{3-[(tert-butoxy)methyl]phenyl}methanamine |
538321-84-5 | 94% | 2.5g |
$1756.00 | 2024-04-30 |
{3-(tert-butoxy)methylphenyl}methanamine 関連文献
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
{3-(tert-butoxy)methylphenyl}methanamineに関する追加情報
Research Update on {3-(tert-butoxy)methylphenyl}methanamine (CAS: 538321-84-5) in Chemical Biology and Pharmaceutical Applications
Recent studies have highlighted the growing importance of {3-(tert-butoxy)methylphenyl}methanamine (CAS: 538321-84-5) as a versatile building block in medicinal chemistry and drug discovery. This compound, characterized by its tert-butoxy-protected benzylamine structure, has emerged as a key intermediate in the synthesis of biologically active molecules targeting neurological disorders and inflammatory diseases. The unique steric and electronic properties imparted by the tert-butoxy group contribute to enhanced metabolic stability and improved blood-brain barrier penetration in derivative compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of 538321-84-5 in the development of novel sigma-1 receptor ligands. Researchers at Kyoto University successfully utilized this amine precursor to synthesize a series of N-substituted derivatives showing nanomolar affinity for sigma-1 receptors, with potential applications in neuropathic pain management. The tert-butoxy group was found to significantly influence the conformational preference of the resulting molecules, as confirmed by X-ray crystallographic analysis.
In parallel pharmaceutical developments, 538321-84-5 has been employed as a crucial intermediate in the synthesis of investigational PDE4 inhibitors. A recent patent application (WO2023056421) discloses its use in creating novel phosphodiesterase inhibitors with reduced emetic side effects. The compound's structural features allow for precise modulation of the inhibitor's binding orientation in the enzyme's catalytic pocket, as evidenced by molecular dynamics simulations and in vitro enzymatic assays.
Chemical biology research has further explored the utility of {3-(tert-butoxy)methylphenyl}methanamine in proteolysis-targeting chimera (PROTAC) design. A Nature Chemical Biology publication (2024) reported its incorporation as a linker component in estrogen receptor-targeting degraders, where the tert-butoxy group provided optimal spacing between warhead and E3 ligase recruiter while maintaining favorable pharmacokinetic properties. This application underscores the compound's growing role in targeted protein degradation strategies.
Synthetic methodology advancements have also been achieved using 538321-84-5 as a model substrate. Recent work in ACS Catalysis demonstrated an efficient photocatalytic deprotection-amination sequence that converts the tert-butoxy group directly to various amine functionalities, significantly streamlining the synthesis of pharmaceutical intermediates. This methodological breakthrough may enhance the compound's utility in high-throughput medicinal chemistry campaigns.
Safety and ADME profiling of 538321-84-5 derivatives have shown promising results in preclinical studies. The tert-butoxy group appears to mitigate oxidative metabolism at the benzylic position, leading to improved metabolic stability compared to unsubstituted analogs. Current structure-activity relationship studies suggest that modifications at the amine functionality while preserving the tert-butoxy group often yield compounds with optimal pharmacological profiles.
Future research directions indicate growing interest in applying {3-(tert-butoxy)methylphenyl}methanamine to the development of CNS-targeting therapeutics and as a building block for covalent inhibitor design. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for neurodegenerative disease applications. The compound's versatility and demonstrated utility in multiple drug discovery paradigms position it as an increasingly important tool in modern medicinal chemistry.
538321-84-5 ({3-(tert-butoxy)methylphenyl}methanamine) 関連製品
- 2171183-30-3((2R)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-(methylsulfanyl)butanoic acid)
- 1805528-36-2(4,5-Bis(trifluoromethyl)-2-formylbenzamide)
- 2411235-70-4(N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide)
- 237406-38-1(6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid)
- 1803722-42-0(3-(Difluoromethyl)-2-methylphenylhydrazine)
- 333430-83-4(2-(difluoromethoxy)benzohydrazide)
- 2639460-90-3(tert-butyl 5H,6H,7H,8H-1,2,4triazolo4,3-apyrimidine-3-carboxylate)
- 1018163-40-0(4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one)
- 1227494-49-6(4-Bromo-2-methoxy-5-methylpyridine)
- 1804457-13-3(6-(Aminomethyl)-2,3-dimethoxy-4-(trifluoromethoxy)pyridine)




